(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride

Description

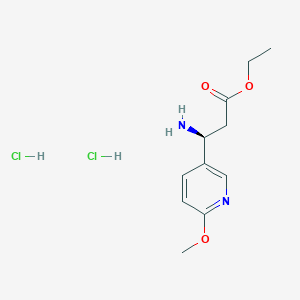

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride is a chiral organic compound featuring a pyridine ring substituted with a methoxy group at the 6-position and an ethyl ester group on the propanoate backbone. The (S)-configuration at the amino-bearing carbon and the dihydrochloride salt form are critical to its physicochemical and pharmacological properties. This compound is likely utilized as a pharmaceutical intermediate, given its structural resemblance to bioactive molecules targeting neurological or cardiovascular systems .

Properties

Molecular Formula |

C11H18Cl2N2O3 |

|---|---|

Molecular Weight |

297.18 g/mol |

IUPAC Name |

ethyl (3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoate;dihydrochloride |

InChI |

InChI=1S/C11H16N2O3.2ClH/c1-3-16-11(14)6-9(12)8-4-5-10(15-2)13-7-8;;/h4-5,7,9H,3,6,12H2,1-2H3;2*1H/t9-;;/m0../s1 |

InChI Key |

ZJKOCZMECGKZQC-WWPIYYJJSA-N |

Isomeric SMILES |

CCOC(=O)C[C@@H](C1=CN=C(C=C1)OC)N.Cl.Cl |

Canonical SMILES |

CCOC(=O)CC(C1=CN=C(C=C1)OC)N.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-methoxypyridine and ethyl acrylate.

Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including esterification and amination.

Final Product: The intermediate is then subjected to further reactions, including reduction and hydrochloride salt formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.

Purification: The final product is purified using techniques such as crystallization, filtration, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution Reagents: Halogenating agents and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with structurally related derivatives, focusing on substituent variations, stereochemistry, and salt forms:

Key Observations :

- Salt Form : Dihydrochloride salts (vs. hydrochloride) may improve aqueous solubility, critical for drug formulation .

- Stereochemistry : The (S)-enantiomer is biologically distinct from the (R)-form, as seen in enantiomeric pairs like those in , where stereochemistry influences target affinity .

- Ester Group : Ethyl esters generally confer higher lipophilicity than methyl esters, affecting metabolic stability and absorption .

Physicochemical and Pharmacokinetic Implications

- Methoxy Group Impact: The 6-methoxy substituent likely increases metabolic stability by shielding reactive sites on the pyridine ring, a feature absent in analogs like (S)-Ethyl 3-amino-3-(pyridin-3-yl)propanoate dihydrochloride .

- Dihydrochloride Salts : Compared to hydrochloride salts (e.g., in ), the dihydrochloride form provides two ionizable protons, enhancing solubility in polar solvents .

Research Findings and Gaps

- Pyridine-containing amino esters are common intermediates in drug synthesis, particularly for kinase inhibitors or neurotransmitter analogs .

- The methoxy group’s role in improving bioavailability has been validated in compounds like osimertinib, where similar substituents enhance target binding .

Biological Activity

(S)-Ethyl 3-amino-3-(6-methoxypyridin-3-yl)propanoate dihydrochloride, with the CAS number 2061996-72-1, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₈Cl₂N₂O₃

- Molecular Weight : 224.25634 g/mol

- CAS Number : 2061996-72-1

The compound is characterized by a pyridine ring and an amino acid structure, which may contribute to its diverse biological activities.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown effectiveness against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Moderate | |

| Listeria monocytogenes | High | |

| Escherichia coli | Weak |

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been suggested through analogs known to inhibit pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory diseases.

Although specific mechanisms for this compound remain under investigation, several hypotheses based on structural analogs suggest:

- Inhibition of Enzyme Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.

- Membrane Disruption : The presence of the methoxy group may enhance membrane permeability, allowing for greater interaction with cellular components.

Case Studies and Research Findings

A comprehensive study focusing on the antimicrobial properties of pyridine derivatives demonstrated that modifications in the molecular structure significantly influenced antimicrobial efficacy. The study utilized various microbial strains to assess activity levels and found that certain structural features correlated with increased potency against Gram-positive bacteria.

Example Study

In a recent investigation published in Pharmaceutical Research, researchers synthesized a series of (S)-ethyl derivatives and evaluated their biological activities. The results indicated that modifications at the pyridine ring led to enhanced antibacterial effects against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.